BENGHE Foundational & Exploratory

Check Availability & Pricing

Initial Safety and Tolerability of INJ-42165279: A
Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide
Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids,
including anandamide (AEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA
and other fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide
(OEA), thereby potentiating their downstream signaling.[1][2] This mechanism has been
investigated for its therapeutic potential in a range of neurological and psychiatric conditions.
This technical guide provides a comprehensive overview of the initial safety, tolerability, and
pharmacokinetic/pharmacodynamic profile of INJ-42165279, drawing from preclinical and
early-phase clinical studies. Detailed methodologies for key experiments are provided to the
extent publicly available, and quantitative data are summarized for clarity.

Core Mechanism of Action

JNJ-42165279 acts as a slowly reversible, covalent inhibitor of the FAAH enzyme.[2] It binds to
the catalytic serine residue within the enzyme's active site, preventing the hydrolysis of fatty
acid amides. This leads to an accumulation of anandamide and other related lipid signaling
molecules in both the central and peripheral nervous systems.[3][4] The elevation of these
endogenous cannabinoids is hypothesized to produce therapeutic effects without the
psychotropic side effects associated with direct cannabinoid receptor agonists.[5]
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Figure 1: Mechanism of Action of JNJ-42165279.

Preclinical Safety and Selectivity

In preclinical studies, JNJ-42165279 demonstrated high selectivity for the FAAH enzyme. When
tested against a panel of over 50 other receptors, enzymes, transporters, and ion channels at a
concentration of 10 uM, it did not produce significant inhibition (>50%).[4] Furthermore, no
inhibitory activity was observed against key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9,
2C19, 2D6, and 3A4) or the hERG channel at the same concentration, suggesting a low
potential for drug-drug interactions and cardiac-related adverse effects.[4]

Phase | Clinical Studies in Healthy Volunteers
Multiple-Ascending Dose (MAD) Study (NCT01964651)

A randomized, double-blind, placebo-controlled study was conducted in healthy volunteers to
assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple
ascending doses of INJ-42165279.[3]

Experimental Protocol:

e Study Design: Multiple-ascending dose cohorts.

o Participants: Healthy male and female volunteers.

e Dosing: Oral administration of JNJ-42165279 or placebo.
o Key Assessments:

o Safety and tolerability: Monitoring of adverse events (AEs), clinical laboratory tests, vital
signs, and electrocardiograms (ECGs).

o Pharmacokinetics: Measurement of JNJ-42165279 concentrations in plasma and
cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o Pharmacodynamics:

= FAAH activity in leukocytes.
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= Concentrations of anandamide (AEA), oleoylethanolamide (OEA), and
palmitoylethanolamide (PEA) in plasma and CSF.[3]

Summary of Safety and Tolerability:

JNJ-42165279 was generally well-tolerated across the tested dose ranges. No serious adverse
events were reported, and most AEs were mild in intensity.[5]

Pharmacodynamic Results:

Administration of INJ-42165279 led to a dose-dependent inhibition of FAAH activity in
leukocytes and a significant increase in the plasma and CSF concentrations of AEA, OEA, and
PEA.[3]

Mean Peak Fold Increase Mean Peak Fold Increase
Dose of JNJ-42165279 ] .

in Plasma AEA in Plasma OEA & PEA
10-100 mg (single dose) 5.5 to 10-fold 4.3 to 5.6-fold

Table 1: Pharmacodynamic Effects of INJ-42165279 in Healthy Volunteers (Data from Postnov
et al., 2018).[3]

Positron Emission Tomography (PET) Occupancy Study

A PET study was conducted to determine the brain FAAH occupancy by JNJ-42165279 using
the radiotracer [1*C]MK-3168.[3]

Experimental Protocol:

o Study Design: Open-label assessment of FAAH occupancy after single and multiple doses of
JNJ-42165279.

 Participants: Healthy volunteers.
e Imaging: PET scans were performed at baseline and after administration of JINJ-42165279.

¢ Analysis: Kinetic modeling was used to determine the total distribution volume of the tracer
and calculate FAAH occupancy.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6039207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039207/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8295929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key Findings:

JNJ-42165279 demonstrated potent central FAAH inhibition. Saturation of brain FAAH
occupancy was observed at doses of 10 mg and higher.[3]

Dose of JNJ-42165279 Brain FAAH Occupancy
2.5mg >50% at trough after first dose
5mg Appreciable occupancy

10 mg >80% at trough after first dose
10, 25, and 50 mg 96-98% at estimated Cmax

Table 2: Brain FAAH Occupancy by JNJ-42165279 as Measured by PET (Data from Postnov et
al., 2018).[3]
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Figure 2: Workflow for the PET Occupancy Study.

Phase Il Clinical Studies
Social Anxiety Disorder (SAD) Study (NCT02432703)

A Phase lla, multicenter, randomized, double-blind, placebo-controlled study was conducted to
evaluate the efficacy, safety, and tolerability of INJ-42165279 in participants with SAD.[2][6][7]

Experimental Protocol:

o Study Design: 12-week, parallel-group study.[6]
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 Participants: 149 subjects with a primary diagnosis of SAD.[2]

e Dosing: 25 mg of JNJ-42165279 or placebo administered orally once daily.[6]

e Primary Endpoint: Change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total

score at week 12.[7]

e Secondary Endpoints: Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale
(HDRS17), and Clinical Global Impression-Improvement (CGI-I).[7]

o Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.

Summary of Safety and Tolerability:

JNJ-42165279 was well-tolerated, and no notable clinical safety signals were identified in this

trial.[2]

Efficacy Results:

While the primary endpoint (mean change in LSAS total score) was not met with statistical

significance, there were signals of an anxiolytic effect on other measures.[2][6]

JNJ-42165279

Outcome Measure Placebo (n=75) p-value
(n=74)

Mean change from

baseline in LSAS total -29.4 (SD 27.47) -22.4 (SD 23.57) Not significant

score

% of subjects with

>30% improvementin  42.4% 23.6% 0.04

LSAS

% of subjects with

CGl-I of 'much’ or 44.1% 23.6% 0.02

‘very much' improved
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Table 3: Key Efficacy Outcomes in the Social Anxiety Disorder Study (Data from Schmidt et al.,
2021).[2][6]

Autism Spectrum Disorder (ASD) Study (NCT03664232)

A Phase I, multicenter, randomized, double-blind, placebo-controlled study assessed the
efficacy and safety of INJ-42165279 in adolescents and adults with ASD.[1][8]

Experimental Protocol:

e Study Design: 12-week treatment period.[1]

o Participants: 61 individuals aged 13-35 years with a diagnosis of ASD.[1]

e Dosing: 25 mg of INJ-42165279 or placebo administered orally twice daily.[1]

e Primary Endpoints: Change from baseline to day 85 in the Autism Behavior Inventory (ABI)
Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-Repetitive/Restrictive
Behavior (ABI-RB) scores.[1]

o Safety Assessments: Standard safety monitoring.

Summary of Safety and Tolerability:

JNJ-42165279 demonstrated an acceptable safety profile in this patient population.[1][8]
Efficacy Results:

The primary endpoints were not met. However, some secondary outcomes showed trends
favoring JNJ-42165279.[1][8]
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Outcome Measure p-value (JNJ-42165279 vs. Placebo)
Change in ABI-CD score 0.284
Change in ABI-SC score 0.290
Change in ABI-RB score 0.231
Change in Social Responsiveness Scale 2

0.064
(SRS)
Change in Repetitive Behavior Scale-Revised 0.006
(RBS-R) '
Change in Child Adolescent Symptom

0.048

Inventory-Anxiety (CASI-Anx)

Table 4: Efficacy Outcomes in the Autism Spectrum Disorder Study (Data from Klein et al.,
2024).[1][8]

Overall Safety and Tolerability Summary

Across Phase | and Phase Il clinical trials, JNJ-42165279 has demonstrated a favorable safety
and tolerability profile. The majority of adverse events reported were of mild intensity. No major
safety concerns have been identified in the clinical development program to date.[2][3] It is
important to note that in early 2016, as a precautionary measure following a serious adverse
event with a different FAAH inhibitor (BIA 10-2474), Janssen voluntarily paused dosing in their
ongoing trials with JINJ-42165279. However, no serious adverse events had been reported in
any of the JNJ-42165279 trials, and the studies later resumed.

Conclusion

The initial clinical development of INJ-42165279 has established its mechanism of action as a
potent and selective FAAH inhibitor that effectively modulates the endocannabinoid system in
humans. The safety and tolerability profile observed in both healthy volunteers and patient
populations has been favorable. While the efficacy signals in Phase Il studies for social anxiety
disorder and autism spectrum disorder were mixed, with primary endpoints not being met, the
consistent safety profile and evidence of target engagement support the continued
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investigation of this compound and mechanism for neuropsychiatric disorders. Further studies
may be warranted to explore different dosing regimens and patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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